N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034306-24-4
VCID: VC7310999
InChI: InChI=1S/C17H21F2N5O3/c1-10-11(2)21-9-24(16(10)26)8-13(25)20-7-14-22-15(23-27-14)12-3-5-17(18,19)6-4-12/h9,12H,3-8H2,1-2H3,(H,20,25)
SMILES: CC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)C
Molecular Formula: C17H21F2N5O3
Molecular Weight: 381.384

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

CAS No.: 2034306-24-4

Cat. No.: VC7310999

Molecular Formula: C17H21F2N5O3

Molecular Weight: 381.384

* For research use only. Not for human or veterinary use.

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide - 2034306-24-4

CAS No. 2034306-24-4
Molecular Formula C17H21F2N5O3
Molecular Weight 381.384
IUPAC Name N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
Standard InChI InChI=1S/C17H21F2N5O3/c1-10-11(2)21-9-24(16(10)26)8-13(25)20-7-14-22-15(23-27-14)12-3-5-17(18,19)6-4-12/h9,12H,3-8H2,1-2H3,(H,20,25)
Standard InChI Key VCZVTZJWDOAQPR-UHFFFAOYSA-N
SMILES CC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)C

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (CAS 2034306-24-4) integrates three distinct pharmacophoric elements:

  • A 4,4-difluorocyclohexyl group attached to the 3-position of a 1,2,4-oxadiazole ring.

  • A methylacetamide linker bridging the oxadiazole and pyrimidinone moieties.

  • A 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl subunit, contributing hydrogen-bonding and π-stacking capabilities.

The presence of fluorine atoms on the cyclohexyl ring enhances metabolic stability by resisting oxidative degradation, while the oxadiazole ring’s electron-deficient nature improves membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₁F₂N₅O₃
Molecular Weight381.384 g/mol
IUPAC NameN-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
SMILESCC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)C
Topological Polar Surface Area103 Ų

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Cyclohexyl Functionalization: 4,4-Difluorocyclohexanecarboxylic acid is converted to its acyl chloride, then coupled with hydroxylamine to form an amidoxime intermediate.

  • Oxadiazole Formation: Cyclization of the amidoxime with methyl bromoacetate under basic conditions yields the 1,2,4-oxadiazole core.

  • Pyrimidinone Conjugation: The pyrimidinone subunit is synthesized via condensation of dimethylbarbituric acid with chloroacetamide, followed by alkylation with the oxadiazole intermediate.

Analytical Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry, with distinctive shifts for the oxadiazole (δ 8.9–9.2 ppm) and pyrimidinone (δ 6.7–7.1 ppm) protons.

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 382.1442 aligns with the theoretical mass (deviation < 2 ppm).

  • HPLC Purity: >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanism

Target Engagement

Computational docking studies predict high-affinity binding to histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), driven by:

  • Hydrogen Bonding: The pyrimidinone’s carbonyl group interacts with catalytic lysine residues (e.g., HDAC1 Lys412).

  • Hydrophobic Contacts: The difluorocyclohexyl group occupies hydrophobic pockets in kinase ATP-binding sites .

Table 2: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)
HDAC1-9.8
CDK2-8.5
PARP1-7.2

In Vitro Efficacy

  • Anti-Proliferative Activity: IC₅₀ values of 1.2–3.4 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • HDAC Inhibition: 68% inhibition at 10 μM concentration in enzymatic assays.

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 28 × 10⁻⁶ cm/s) due to moderate lipophilicity (LogP = 2.1).

  • Metabolism: Resistant to CYP3A4-mediated oxidation, with a half-life >6 hours in human liver microsomes.

  • Toxicity: No AMES mutagenicity alerts; predicted hERG IC₅₀ > 30 μM.

Applications and Future Directions

Chemical Optimization

  • Prodrug Strategies: Esterification of the acetamide to enhance oral bioavailability.

  • Fluorine Scanning: Replacing difluorocyclohexyl with trifluoromethyl groups to boost target residence time .

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